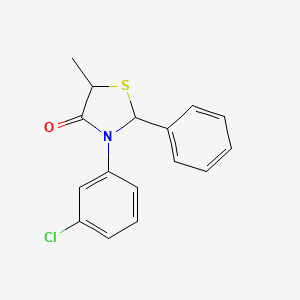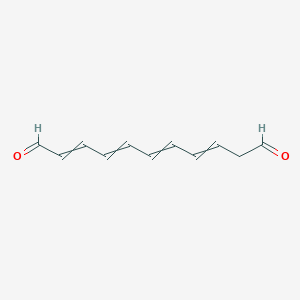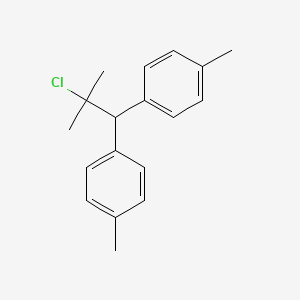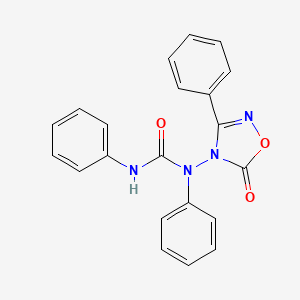
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N'-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the oxadiazole ring, followed by the introduction of the urea moiety through a reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production.
化学反应分析
Types of Reactions
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-dimethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diethylurea
- N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylthiourea
Uniqueness
N-(5-Oxo-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)-N,N’-diphenylurea is unique due to its specific substitution pattern and the presence of both oxadiazole and urea moieties. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63592-43-8 |
|---|---|
分子式 |
C21H16N4O3 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
1-(5-oxo-3-phenyl-1,2,4-oxadiazol-4-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C21H16N4O3/c26-20(22-17-12-6-2-7-13-17)24(18-14-8-3-9-15-18)25-19(23-28-21(25)27)16-10-4-1-5-11-16/h1-15H,(H,22,26) |
InChI 键 |
HWOLQOHTFBWNJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=O)N2N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
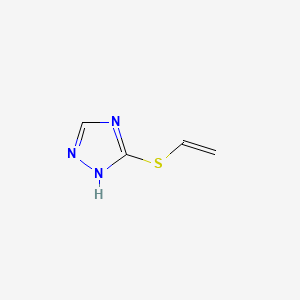


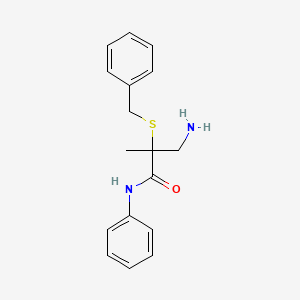

![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
